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Compound of Interest

Compound Name: 2-(Morpholinomethyl)acrylic acid

Cat. No.: B1279365

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Morpholinomethyl)acrylic acid, a molecule of interest in pharmaceutical and chemical
research. Due to the limited availability of published experimental spectra for this specific
compound, this guide presents predicted and representative data based on the well-
characterized spectroscopic features of its constituent functional groups: the morpholine ring
and the acrylic acid moiety. Detailed experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to
facilitate empirical studies.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-
(Morpholinomethyl)acrylic acid. These values are derived from typical ranges for the
respective functional groups and may vary based on solvent, concentration, and instrument
parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data for 2-(Morpholinomethyl)acrylic acid
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Predicted Chemical Predicted Predicted
Protons . L .

Shift (6, ppm) Multiplicity Integration
Vinyl (=CH2) 5.8-6.5 Singlet (s) 2H
Morpholine (-O-CHz-) ~3.7 Triplet (t) 4H
Methylene bridge (-C- )

~3.3 Singlet (s) 2H
CH2-N-)
Morpholine (-N-CH2-) ~2.9 Triplet (t) 4H
Carboxylic acid (- )

10-13 Broad Singlet (br s) 1H

COOH)

Table 2: Predicted 3C NMR Data for 2-(Morpholinomethyl)acrylic acid

Carbon Predicted Chemical Shift (6, ppm)
Carbonyl (-COOH) 168 - 175

Vinylic (C=CHz) 135 - 145

Vinylic (=CH2) 125 - 135

Morpholine (-O-CHz-) ~67

Methylene bridge (-C-CHz-N-) ~55

Morpholine (-N-CH2-) ~46

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-(Morpholinomethyl)acrylic acid
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Predicted Wavenumber

Functional Group Intensity
(cm™)

O-H stretch (Carboxylic acid) 2500 - 3300 Broad, Strong

C-H stretch (Aliphatic) 2850 - 3000 Medium

C=0 stretch (Carboxylic acid) 1700 - 1730 Strong

C=C stretch (Vinyl) 1620 - 1680 Medium

C-N stretch (Amine) 1000 - 1250 Medium

C-O stretch (Ether) 1070 - 1150 Strong

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-(Morpholinomethyl)acrylic acid

lon Predicted m/z Notes

[M]+e 171.09 Molecular ion

[M+H]+ 172.09 Protonated molecule

[M-H]- 170.08 Deprotonated molecule
Fragment corresponding to the

CaH10NO+ 88.08 _ .
morpholine methylene cation
Fragment corresponding to the

C3Hs0:2- 71.01

acrylate anion

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small

organic molecule like 2-(Morpholinomethyl)acrylic acid.
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General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the analysis of 2-
(Morpholinomethyl)acrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain *H and 3C NMR spectra to elucidate the molecular structure.

Materials:

2-(Morpholinomethyl)acrylic acid (5-10 mg for *H, 20-50 mg for 13C)
Deuterated solvent (e.g., CDCls, D20, or DMSO-ds)
NMR tube (5 mm)

Pipette

Protocol:

Weigh the appropriate amount of 2-(Morpholinomethyl)acrylic acid and transfer it to a
clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Gently agitate the vial to ensure complete dissolution of the sample.

Transfer the solution to an NMR tube using a pipette.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the *H spectrum, typically using a standard pulse program. Key parameters to set
include the number of scans, acquisition time, and relaxation delay.

Acquire the 13C spectrum. Due to the lower natural abundance and sensitivity of the 13C
nucleus, a greater number of scans will be required. A proton-decoupled pulse program is
standard.

Process the acquired data using appropriate software. This includes Fourier transformation,
phase correction, baseline correction, and referencing the spectra (typically to the residual
solvent peak or an internal standard like TMS).

Integrate the peaks in the *H spectrum and identify the chemical shifts and multiplicities for
all signals in both spectra.
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Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

2-(Morpholinomethyl)acrylic acid (a small amount, ~1-2 mg)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Protocol (using ATR):

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe
dampened with a suitable solvent and allow it to dry completely.

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove
contributions from the atmosphere (e.g., CO2 and water vapor).

Place a small amount of the solid 2-(Morpholinomethyl)acrylic acid sample onto the center
of the ATR crystal using a clean spatula.

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good
contact with the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum
with a good signal-to-noise ratio over a range of 4000-400 cm~—1.

Process the spectrum using the spectrometer software. This may include baseline correction
and peak picking.

Clean the ATR crystal and press arm thoroughly after the measurement.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation
pattern of the molecule.

Materials:
e 2-(Morpholinomethyl)acrylic acid

o Mass spectrometer (e.g., with Electron lonization (El) or Electrospray lonization (ESI)
source)

e Solvent for ESI (e.g., methanol, acetonitrile, water with a small amount of formic acid or
ammonium acetate)

e Sample vials
Protocol (using ESI):

o Prepare a dilute solution of 2-(Morpholinomethyl)acrylic acid in a suitable solvent system
(e.g., 1 mg/mL in methanol/water).

e Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

e Introduce the sample solution into the ESI source via direct infusion using a syringe pump or
through a liquid chromatography system.

e Acquire the mass spectrum in both positive and negative ion modes to observe the
protonated ([M+H]*) and deprotonated ([M-H]~) molecules, respectively.

o Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to maximize the signal intensity of the molecular ion.

« If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce
fragmentation and obtain structural information.

e Process and analyze the resulting mass spectra to determine the mass-to-charge ratios of
the parent ion and any significant fragment ions.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1279365?utm_src=pdf-body
https://www.benchchem.com/product/b1279365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This guide serves as a foundational resource for the spectroscopic characterization of 2-
(Morpholinomethyl)acrylic acid. Researchers are encouraged to use these predicted data
and protocols as a starting point for their own empirical investigations.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-(Morpholinomethyl)acrylic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279365#spectroscopic-data-for-2-
morpholinomethyl-acrylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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